

An In-depth Technical Guide to the Electronic Properties of Triphenylphosphinechlorogold

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Compound of Interest

Compound Name: Triphenylphosphinechlorogold

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of **triphenylphosphinechlorogold** ((PPh₃)AuCl), a pivotal compound in both catalysis and medicinal chemistry. This document details its synthesis, structural characteristics, and spectroscopic signature, and explores its mechanisms of action in biological and chemical systems.

Physicochemical and Structural Properties

Triphenylphosphinechlorogold is a colorless, air-stable solid that serves as a common precursor for a variety of gold(I) catalysts and therapeutic agents.^[1] Its fundamental properties are summarized in the table below.

Property	Value
Chemical Formula	C ₁₈ H ₁₅ AuClP
Molar Mass	494.71 g·mol ⁻¹
Appearance	Colorless solid
Melting Point	236–237 °C
Coordination Geometry	Linear
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Parameters	a = 12.300(4) Å, b = 13.084(4) Å, c = 10.170(3) Å

Spectroscopic and Electrochemical Characterization

The electronic structure of (PPh₃)AuCl has been extensively studied using various spectroscopic and electrochemical techniques.

NMR Spectroscopy

³¹P NMR spectroscopy is a key technique for characterizing phosphine-gold(I) complexes. The chemical shift of the phosphorus atom is sensitive to its coordination environment.

Solvent	³¹ P Chemical Shift (δ, ppm)
CDCl ₃	33.2
CD ₂ Cl ₂	25.71

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, including the Au-P and Au-Cl bonds, as well as the vibrations of the triphenylphosphine ligand.

Frequency (cm ⁻¹)	Assignment
3071, 3047	Aromatic C-H stretch
1483, 1435	Phenyl C=C stretch
1102	P-Ph stretch
751, 712, 692	Phenyl C-H bend
540, 504	Phenyl ring deformations
~330	Au-Cl stretch

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of (PPh₃)AuCl in dichloromethane exhibits characteristic absorption bands.

Wavelength (nm)	Molar Extinction Coefficient (ϵ , M ⁻¹ cm ⁻¹)	Assignment
~230	~30,000	$\pi \rightarrow \pi^*$ transitions in phenyl rings
~270 (shoulder)	~5,000	Ligand-to-metal charge transfer

Electrochemistry

Cyclic voltammetry studies reveal the redox behavior of (PPh₃)AuCl. The oxidation potential is influenced by both the phosphine and the anionic ligand.

Analyte	Solvent	Supporting Electrolyte	Oxidation Potential (Epa, V vs. Ag/AgCl)
(PPh ₃)AuCl	DMF	0.1 M TBAPF ₆	1.21
Ph ₃ PAuPh	DMF	0.1 M TBAPF ₆	1.50
Ph ₃ PAu(C≡C-Ph)	DMF	0.1 M TBAPF ₆	1.53

Experimental Protocols

Synthesis of Triphenylphosphinechlorogold

This protocol is adapted from the common procedure of reducing chloroauric acid.^[1]

Materials:

- Chloroauric acid (HAuCl₄)
- Triphenylphosphine (PPh₃)
- 95% Ethanol

Procedure:

- Dissolve chloroauric acid in 95% ethanol.
- Slowly add a solution of two equivalents of triphenylphosphine in 95% ethanol to the chloroauric acid solution with stirring.
- A white precipitate of (PPh₃)AuCl will form.
- The precipitate is collected by filtration, washed with ethanol, and dried under vacuum.

The reaction is: $\text{HAuCl}_4 + \text{H}_2\text{O} + 2 \text{PPh}_3 \rightarrow (\text{PPh}_3)\text{AuCl} + \text{Ph}_3\text{PO} + 3 \text{HCl}$.^[1]

Single Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of $(\text{PPh}_3)\text{AuCl}$ in a suitable solvent system, such as a mixture of dichloromethane and hexane.^[2]

Data Collection and Structure Solution:

- A suitable single crystal is mounted on a goniometer head.
- X-ray diffraction data are collected using a diffractometer, typically with $\text{Mo K}\alpha$ radiation ($\lambda = 0.71073 \text{ \AA}$).
- The structure is solved using direct methods and refined by full-matrix least-squares on F^2 .

Cyclic Voltammetry

Instrumentation and Setup:

- A three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/AgCl reference electrode.
- A potentiostat.
- A solution of $(\text{PPh}_3)\text{AuCl}$ (typically 0.25-0.5 mM) in a suitable solvent (e.g., DMF or DCM) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).^[3]

Procedure:

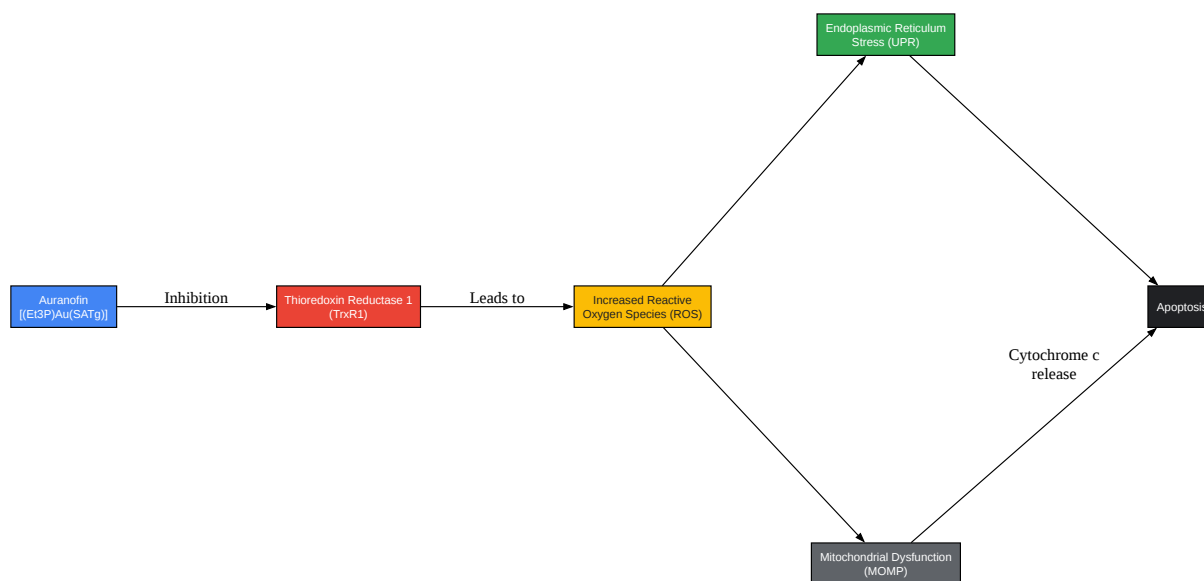
- The solution is deoxygenated by bubbling with an inert gas (e.g., argon) prior to the measurement.
- The potential is swept from an initial value to a final value and then back to the initial value at a set scan rate (e.g., 100 mV/s).
- The resulting current is measured and plotted against the applied potential.

Mechanism of Action in a Biological Context

Triphenylphosphinechlorogold and related gold(I)-phosphine complexes, such as the clinically used drug Auranofin, exhibit significant anticancer properties. Their primary mechanism of action involves the inhibition of the enzyme thioredoxin reductase (TrxR).[3][4][5][6]

Signaling Pathway of Auranofin-Induced Apoptosis

Auranofin, a close analogue of $(PPh_3)AuCl$, targets TrxR, leading to a cascade of events culminating in apoptosis.[7][8] The inhibition of TrxR disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS).[7][8] This oxidative stress triggers the unfolded protein response (UPR) in the endoplasmic reticulum and activates the intrinsic apoptotic pathway through mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[7]



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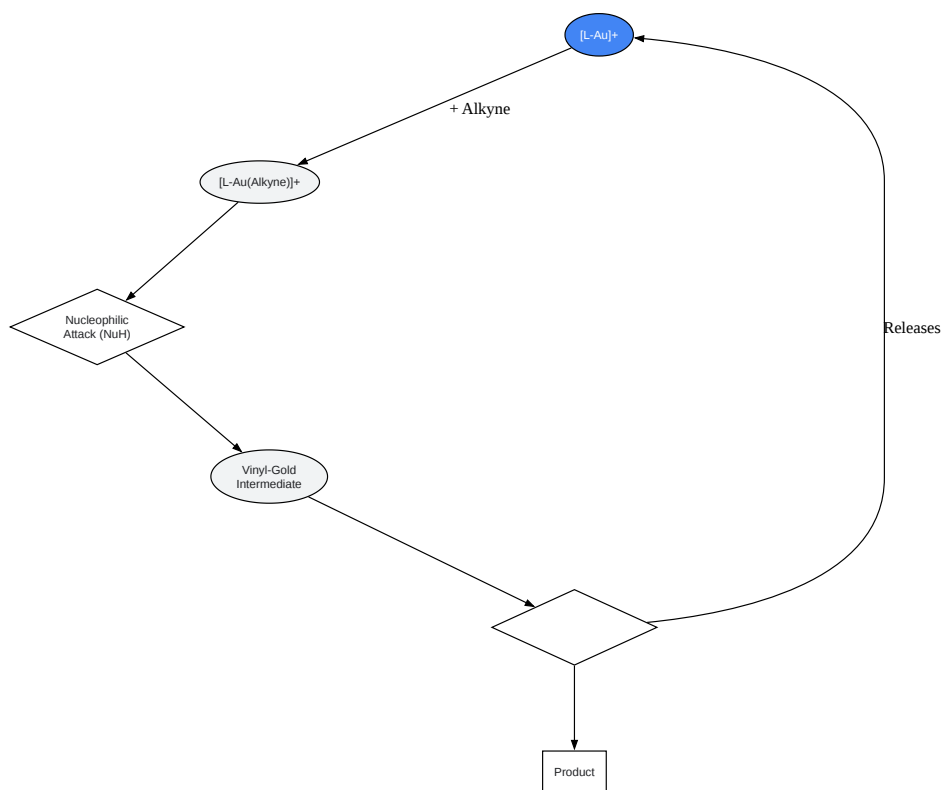
Caption: Auranofin-induced apoptosis pathway via TrxR1 inhibition.

Catalytic Activity in Organic Synthesis

(PPh₃)AuCl is a widely used precatalyst in homogeneous gold catalysis, particularly for the hydrofunctionalization of alkynes.[9][10][11][12] The active catalytic species is typically a cationic gold(I) complex, [LAu]⁺, generated in situ by halide abstraction using a silver salt.

Catalytic Cycle for Alkyne Hydrofunctionalization

The catalytic cycle involves the coordination of the alkyne to the electrophilic gold(I) center, making it susceptible to nucleophilic attack. Subsequent protonolysis of the gold-carbon bond regenerates the catalyst and releases the product.



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Caption: Catalytic cycle of gold(I)-catalyzed alkyne hydrofunctionalization.

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